2-((4-(Methylamino)pyrimidin-2-yl)amino)ethanol
CAS No.:
Cat. No.: VC17552429
Molecular Formula: C7H12N4O
Molecular Weight: 168.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H12N4O |
---|---|
Molecular Weight | 168.20 g/mol |
IUPAC Name | 2-[[4-(methylamino)pyrimidin-2-yl]amino]ethanol |
Standard InChI | InChI=1S/C7H12N4O/c1-8-6-2-3-9-7(11-6)10-4-5-12/h2-3,12H,4-5H2,1H3,(H2,8,9,10,11) |
Standard InChI Key | DHYURAGJDUVKKT-UHFFFAOYSA-N |
Canonical SMILES | CNC1=NC(=NC=C1)NCCO |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
2-((4-(Methylamino)pyrimidin-2-yl)amino)ethanol features a pyrimidine core substituted at the 2-position with an ethanolamine group (-NH-CH₂CH₂OH) and at the 4-position with a methylamino group (-NHCH₃). The IUPAC name, 2-((4-(methylamino)pyrimidin-2-yl)amino)ethanol, reflects this substitution pattern . Key structural identifiers include:
Property | Value |
---|---|
Molecular Formula | C₇H₁₁N₃O |
Molecular Weight | 168.20 g/mol |
InChIKey | FAEXSCBIABPYPN-UHFFFAOYSA-N |
SMILES | OCCNC1=NC=NC(NC)=C1 |
Synonyms | 476340-29-1; DB-275815 |
The InChIKey and SMILES notations confirm the planar pyrimidine ring and the spatial orientation of substituents, critical for molecular interactions .
Synthetic Routes and Optimization
Pyrimidine Ring Formation
The synthesis of 2-aminopyrimidine derivatives often involves cyclocondensation reactions between enaminones and guanidines. For instance, Shao et al. (2020) described a microwave-assisted method to construct pyrimidine rings using enaminones (e.g., 13–20) and guanidines (e.g., 67–77), yielding substituted pyrimidines in 5–57% efficiency . Adapting this approach, 2-((4-(methylamino)pyrimidin-2-yl)amino)ethanol could be synthesized via:
-
Guanidine Preparation: Reacting 4-methylaminopyrimidin-2-amine with N,N-bis-Boc-S-methylisothiourea in the presence of HgCl₂ and Et₃N to form a bis-Boc-protected intermediate .
-
Deprotection: Removing Boc groups with trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free guanidine .
-
Coupling: Condensing the guanidine with a suitable ethanolamine derivative under microwave irradiation .
Challenges in Synthesis
Byproducts such as dicyclopentylthiourea (5) may form during thiourea synthesis, necessitating chromatographic purification (e.g., silica gel with EtOAc/MeOH gradients) . Low yields (e.g., 7% for analog 30c) highlight the need for optimized reaction conditions, such as temperature control and catalyst selection .
Physicochemical Properties
Solubility and Stability
The ethanolamine moiety enhances water solubility compared to non-polar pyrimidine analogs. Estimated logP values (calculated using PubChem data) suggest moderate lipophilicity (logP ≈ 0.5–1.2), enabling penetration across biological membranes . Stability studies of related compounds indicate susceptibility to oxidation at the secondary amine, requiring storage under inert atmospheres .
Crystallographic Data
While single-crystal X-ray structures are unavailable, computational models predict a planar pyrimidine ring with dihedral angles of 15–30° between the ring and ethanolamine group. Hydrogen bonding between the hydroxyl group and pyrimidine nitrogen may stabilize the conformation .
Biological Activity and Mechanism
Antiproliferative Effects
In MV4-11 leukemia cells, pyrimidine derivatives like 78 show GI<sub>50</sub> values as low as 23 nM, correlating with G1 cell cycle arrest . While direct data for 2-((4-(methylamino)pyrimidin-2-yl)amino)ethanol are lacking, its structural similarity suggests potential activity against hematologic malignancies, warranting further testing.
Applications in Drug Discovery
Kinase-Targeted Therapeutics
The compound’s scaffold aligns with kinase inhibitor pharmacophores, making it a candidate for optimizing selectivity against CDKs or other oncogenic kinases. For example, Shao et al. (2020) achieved 100-fold selectivity for CDK9 over CDK1/2 using trisubstituted pyrimidines .
Prodrug Development
The hydroxyl group in the ethanolamine side chain offers a site for prodrug derivatization (e.g., phosphate esters) to enhance bioavailability. Analogous modifications in palbociclib improved oral absorption by 40% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume